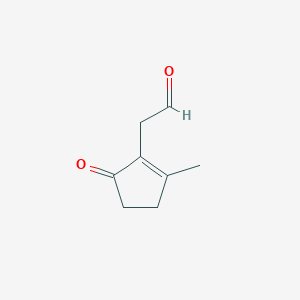
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde is an organic compound characterized by a cyclopentenone ring substituted with a methyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the Piancatelli rearrangement, which is a reaction of furylcarbinols with acids to form cyclopentenones. The reaction typically requires a Lewis acid catalyst such as zinc chloride (ZnCl2) and proceeds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Piancatelli rearrangement processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (2-Methyl-5-oxocyclopent-1-en-1-yl)acetic acid.
Reduction: (2-Methyl-5-oxocyclopent-1-en-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity, including cytotoxic properties against cancer cells.
Medicine: Investigated for its potential use in drug development, particularly in designing anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins through Michael addition, leading to the inhibition of protein function and induction of cellular stress . This mechanism is particularly relevant in its cytotoxic effects on cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methyl-5-oxocyclopent-1-en-1-yl)butyrate: A structurally similar compound with a butyrate ester group instead of an aldehyde group.
(5-Methylidene-4-oxocyclopent-2-en-1-yl)acetate: Another related compound with a similar cyclopentenone core but different substituents.
Uniqueness
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
58282-77-2 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
2-(2-methyl-5-oxocyclopenten-1-yl)acetaldehyde |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-8(10)7(6)4-5-9/h5H,2-4H2,1H3 |
Clé InChI |
HIYMZAOJPYQVAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CC1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)

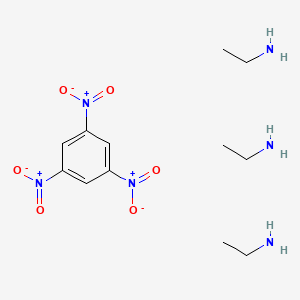

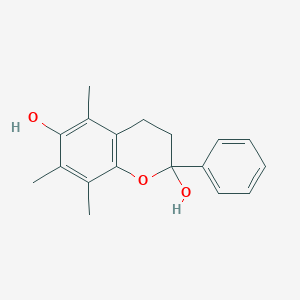
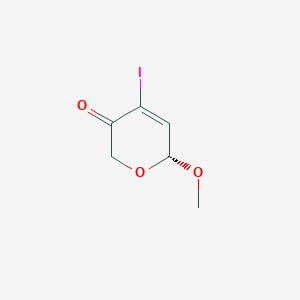
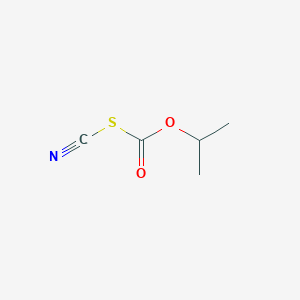
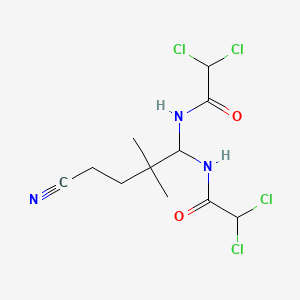

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)


![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
